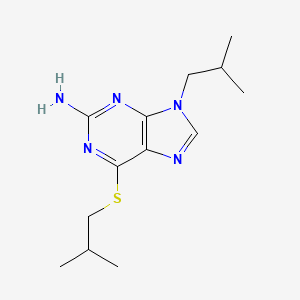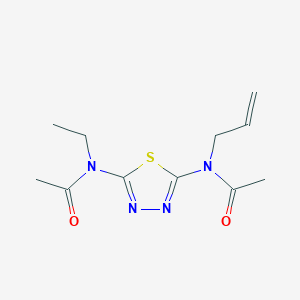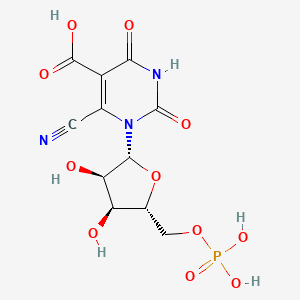
6-Cyano-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Cyano-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” is a complex organic compound that belongs to the class of nucleoside analogs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “6-Cyano-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” typically involves multi-step organic synthesis. The key steps may include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving dihydroxy intermediates.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions.
Phosphorylation: The addition of the phosphonooxy group is usually carried out using phosphorylating agents under controlled conditions.
Final assembly: The final compound is assembled through a series of condensation and protection-deprotection steps.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
“6-Cyano-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups like halides or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of “6-Cyano-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” involves its interaction with specific molecular targets. These targets may include enzymes involved in nucleic acid synthesis, leading to inhibition of viral replication or cancer cell proliferation. The compound may also interact with cellular signaling pathways, modulating various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: Another nucleoside analog used in cancer treatment.
Acyclovir: An antiviral nucleoside analog.
Zidovudine: Used in the treatment of HIV.
Uniqueness
“6-Cyano-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” is unique due to its specific structure, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.
Eigenschaften
Molekularformel |
C11H12N3O11P |
|---|---|
Molekulargewicht |
393.20 g/mol |
IUPAC-Name |
6-cyano-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H12N3O11P/c12-1-3-5(10(18)19)8(17)13-11(20)14(3)9-7(16)6(15)4(25-9)2-24-26(21,22)23/h4,6-7,9,15-16H,2H2,(H,18,19)(H,13,17,20)(H2,21,22,23)/t4-,6-,7-,9-/m1/s1 |
InChI-Schlüssel |
AYHLQBAEVAEEOC-FJGDRVTGSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=C(C(=O)NC2=O)C(=O)O)C#N)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(O1)N2C(=C(C(=O)NC2=O)C(=O)O)C#N)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B12923778.png)
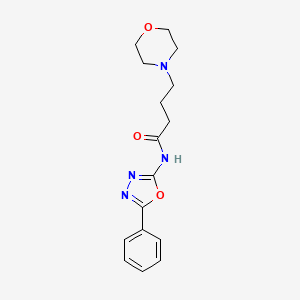
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)

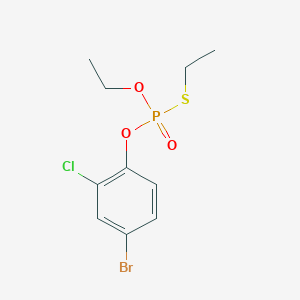
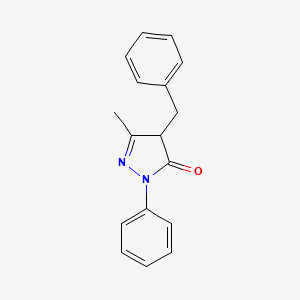

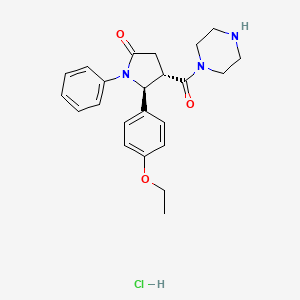

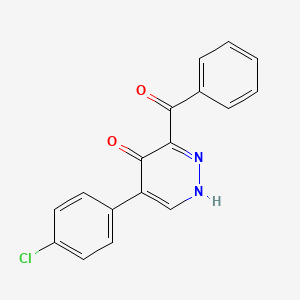
![(5e)-5-[(2-Chlorophenyl)imino]furan-2(5h)-one](/img/structure/B12923841.png)
![4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline](/img/structure/B12923843.png)
